9-(4-(tert-butyl)phenyl)-2-(2,4-dichlorophenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide
Description
This purine-6-carboxamide derivative features a bicyclic purine core substituted at positions 2 and 9 with aromatic groups. The 2-position bears a 2,4-dichlorophenyl moiety, while the 9-position is occupied by a 4-(tert-butyl)phenyl group. The 8-oxo group contributes to hydrogen-bonding interactions, which may influence its bioactivity or binding affinity in biological systems.
Properties
IUPAC Name |
9-(4-tert-butylphenyl)-2-(2,4-dichlorophenyl)-8-oxo-7H-purine-6-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19Cl2N5O2/c1-22(2,3)11-4-7-13(8-5-11)29-20-17(27-21(29)31)16(18(25)30)26-19(28-20)14-9-6-12(23)10-15(14)24/h4-10H,1-3H3,(H2,25,30)(H,27,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSNDGEOSIWFTNK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)N2C3=NC(=NC(=C3NC2=O)C(=O)N)C4=C(C=C(C=C4)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19Cl2N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Structural and Functional Group Comparisons
*Calculated based on formula C22H20Cl2N5O2.
Key Research Findings and Trends
Substituent Effects :
- Electron-withdrawing groups (e.g., Cl in the target compound) enhance binding affinity in hydrophobic environments, while electron-donating groups (e.g., methoxy in ) improve solubility .
- Bulky substituents like tert-butyl (target compound) may reduce metabolic degradation, extending half-life in vivo.
Synthetic Scalability :
Q & A
Q. What are the recommended synthetic routes for 9-(4-(tert-butyl)phenyl)-2-(2,4-dichlorophenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide?
The synthesis typically involves multi-step reactions, including:
- Suzuki-Miyaura cross-coupling for introducing aryl groups (e.g., 2,4-dichlorophenyl) to the purine core .
- Condensation reactions using carboxamide precursors under controlled pH and temperature to form the purine scaffold .
- Optimization of reaction conditions : Use of Pd(PPh₃)₄ as a catalyst, anhydrous solvents (e.g., toluene), and inert atmospheres to improve yield (typically 60-75%) .
- Purification : Column chromatography (C18 reverse-phase) or recrystallization to achieve >95% purity .
Q. How can structural characterization be performed for this compound?
Key techniques include:
- NMR spectroscopy (¹H, ¹³C, DEPT-135) to confirm substituent positions and purity. For example, the tert-butyl group shows a singlet at δ ~1.3 ppm in ¹H NMR .
- High-resolution mass spectrometry (HRMS) for molecular weight validation (expected m/z ~520-530 [M+H]⁺).
- X-ray crystallography to resolve stereochemical ambiguities, particularly at the 8-oxo position .
Q. What are the solubility and stability profiles of this compound under experimental conditions?
- Solubility : Moderate in DMSO (>10 mg/mL) and dichloromethane, but limited in aqueous buffers (<0.1 mg/mL at pH 7.4) due to hydrophobic tert-butyl and dichlorophenyl groups .
- Stability : Stable at −20°C under inert gas for >6 months. Degrades in acidic conditions (pH <3) via hydrolysis of the carboxamide group .
Q. What preliminary biological screening assays are appropriate for this compound?
- Enzyme inhibition assays : Test against kinases (e.g., PI3K, MAPK) due to structural similarity to purine-based inhibitors .
- Cytotoxicity screening : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) at concentrations 1–100 µM .
Advanced Research Questions
Q. How can synthetic yields be improved while minimizing byproduct formation?
- Catalyst optimization : Replace Pd(PPh₃)₄ with Buchwald-Hartwig catalysts (e.g., XPhos Pd G3) to enhance coupling efficiency .
- Microwave-assisted synthesis : Reduce reaction time from 12 hours to <2 hours, improving yield by 15–20% .
- Byproduct analysis : Use LC-MS to identify impurities (e.g., dehalogenated intermediates) and adjust stoichiometry .
Q. How do computational methods aid in predicting target interactions for this compound?
- Molecular docking : Simulate binding to ATP-binding pockets (e.g., EGFR kinase) using AutoDock Vina. The dichlorophenyl group shows strong hydrophobic interactions in silico .
- MD simulations : Analyze stability of ligand-protein complexes over 100 ns to prioritize targets for experimental validation .
Q. How can contradictory bioactivity data across assays be resolved?
- Assay standardization : Control variables like serum concentration (e.g., 10% FBS vs. serum-free) to reduce false positives in cytotoxicity studies .
- Metabolite profiling : Use LC-HRMS to identify active metabolites (e.g., hydroxylated derivatives) that may explain discrepancies .
Q. What strategies validate the compound’s mechanism of action in enzyme inhibition?
- Kinetic studies : Measure IC₅₀ shifts under varying ATP concentrations to confirm competitive/non-competitive inhibition .
- Isothermal titration calorimetry (ITC) : Quantify binding affinity (Kd) and stoichiometry for target enzymes .
Q. How can stability in biological matrices be optimized for in vivo studies?
- Prodrug design : Introduce phosphate esters at the 8-oxo position to enhance aqueous solubility and metabolic stability .
- Nanoparticle encapsulation : Use PLGA-based carriers to improve plasma half-life (e.g., from 2 hours to >8 hours) .
Methodological Considerations
Q. What analytical techniques are critical for resolving structural isomers?
- Chiral HPLC : Separate enantiomers using columns like Chiralpak IA-3 (hexane:isopropanol = 90:10) .
- 2D NMR (NOESY) : Identify spatial proximity of tert-butyl and dichlorophenyl groups to confirm regiochemistry .
Q. How do substituents influence the compound’s photochemical stability?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
